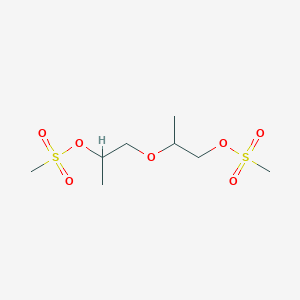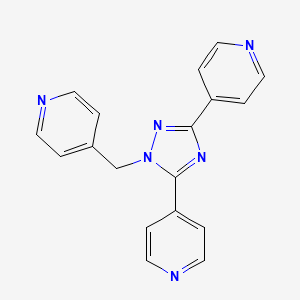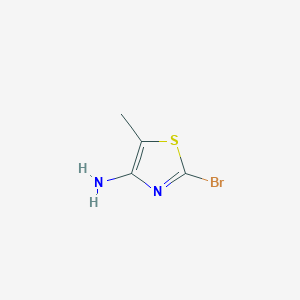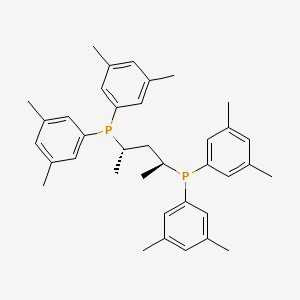
(S,S)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane, also known as “BisPentane”, is a chiral phosphine ligand used in various fields of science. It is a type of chiral phosphine ligand that has been used in asymmetric synthesis, organometallic chemistry, and biochemistry. BisPentane is an important tool for enantioselective synthesis and can be used for a variety of applications, including the synthesis of biologically active molecules and the development of new pharmaceuticals.
Aplicaciones Científicas De Investigación
BisPentane has been used in a variety of scientific research applications, including asymmetric synthesis, organometallic chemistry, and biochemistry. It is a useful tool for enantioselective synthesis and can be used for the synthesis of biologically active molecules, the development of new pharmaceuticals, and the study of enzyme-catalyzed reactions. BisPentane can also be used for the synthesis of chiral phosphine ligands, which are used in asymmetric catalysis.
Mecanismo De Acción
The mechanism of action of BisPentane is related to its ability to bind to metal ions, such as palladium, and form a complex. This complex can then be used for the synthesis of chiral compounds or for the study of enzyme-catalyzed reactions. BisPentane can also be used as a ligand for the synthesis of organometallic compounds, such as palladium-catalyzed cross-coupling reactions.
Biochemical and Physiological Effects
BisPentane is not known to have any direct biochemical or physiological effects. However, it can be used as a tool for the synthesis of biologically active molecules, which may have biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BisPentane in laboratory experiments has several advantages. It is a relatively inexpensive reagent and can be easily synthesized. Additionally, BisPentane is a chiral ligand, which can be used for the synthesis of enantiomerically pure compounds. However, BisPentane is not as stable as some other chiral ligands and can be difficult to handle.
Direcciones Futuras
The use of BisPentane in scientific research is still in its early stages, and there are many potential future directions for its use. One potential future direction is the development of new pharmaceuticals and biologically active molecules using BisPentane as a chiral ligand. Additionally, BisPentane could be used in the study of enzyme-catalyzed reactions and the synthesis of organometallic compounds. Finally, BisPentane could be used to develop new catalysts for asymmetric synthesis.
Métodos De Síntesis
The synthesis of BisPentane is a multi-step process that involves the use of several reagents. The first step involves the reaction of 3,5-dimethylphenyl bromide with triphenylphosphine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a phosphonium salt, which is then reacted with an alkyl halide, such as ethyl bromide, in the presence of a base. This reaction produces a phosphine, which is then reacted with a second alkyl halide, such as methyl bromide, in the presence of a base. This reaction produces BisPentane.
Propiedades
Número CAS |
551950-92-6 |
|---|---|
Nombre del producto |
(S,S)-2,4-Bis(bis(3,5-dimethylphenyl)phosphino)pentane |
Fórmula molecular |
C37H46P2 |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
[(2S,4S)-4-bis(3,5-dimethylphenyl)phosphanylpentan-2-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C37H46P2/c1-24-11-25(2)16-34(15-24)38(35-17-26(3)12-27(4)18-35)32(9)23-33(10)39(36-19-28(5)13-29(6)20-36)37-21-30(7)14-31(8)22-37/h11-22,32-33H,23H2,1-10H3/t32-,33-/m0/s1 |
Clave InChI |
BQUNSIYVDVZZEA-LQJZCPKCSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C[C@H](C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




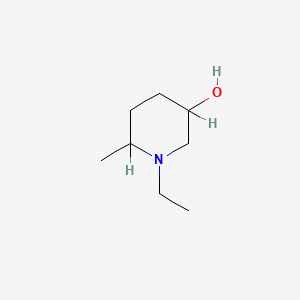


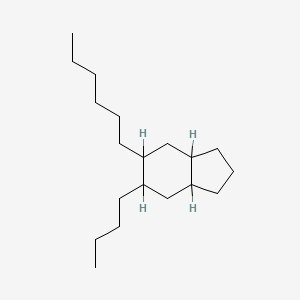

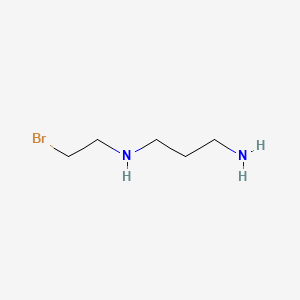

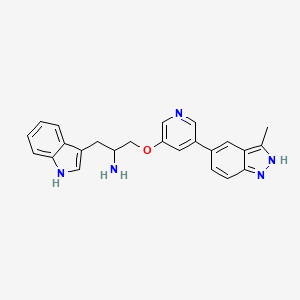
![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)

